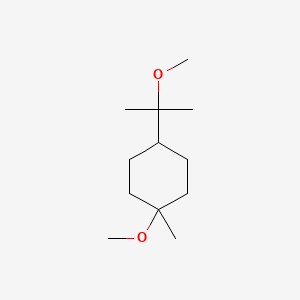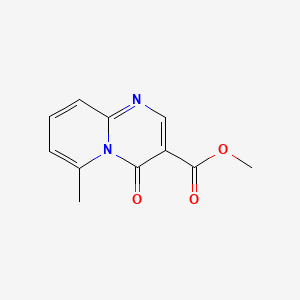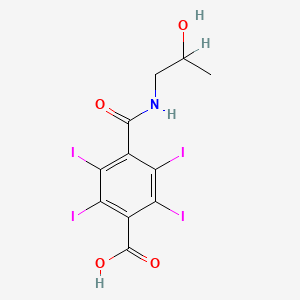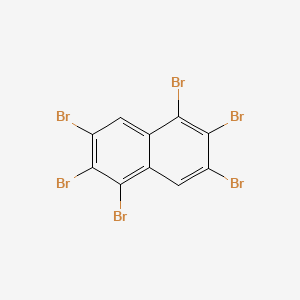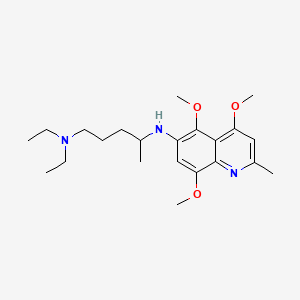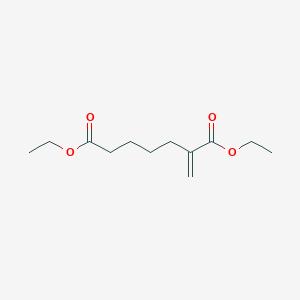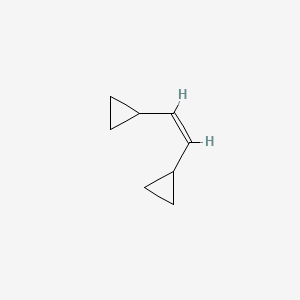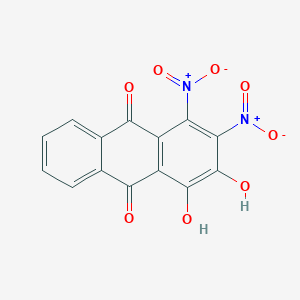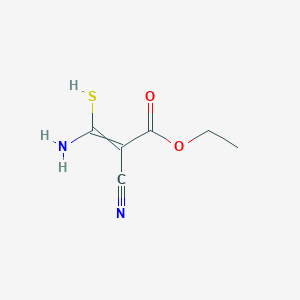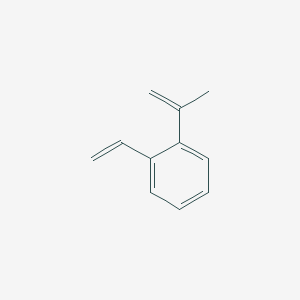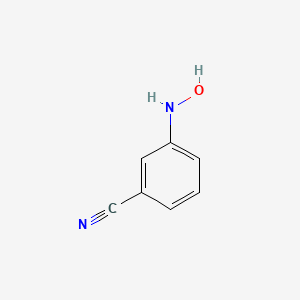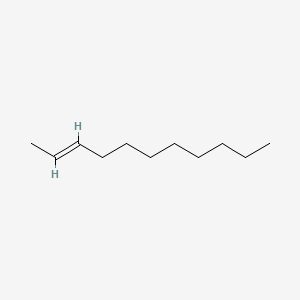
2-Undecene, (E)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Undecene, (E)-: is an organic compound with the molecular formula C11H22 . It is an unsaturated hydrocarbon, specifically an alkene, characterized by the presence of a double bond between the second and third carbon atoms in the chain. The “(E)” designation indicates that the compound has a trans configuration, meaning the hydrogen atoms attached to the double-bonded carbons are on opposite sides. .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2-Undecene, (E)- can be synthesized through various methods, including:
Dehydration of Alcohols: One common method involves the dehydration of 2-undecanol using an acid catalyst such as sulfuric acid or phosphoric acid. The reaction typically occurs at elevated temperatures.
Elimination Reactions: Another method is the elimination of hydrogen halides from 2-undecyl halides using strong bases like potassium tert-butoxide.
Industrial Production Methods: Industrial production of 2-Undecene, (E)- often involves the catalytic dehydrogenation of alkanes. This process uses metal catalysts such as platinum or palladium at high temperatures to remove hydrogen atoms from undecane, resulting in the formation of the double bond .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: 2-Undecene, (E)- can undergo oxidation reactions to form epoxides or diols. Common oxidizing agents include peracids (e.g., m-chloroperbenzoic acid) and osmium tetroxide.
Reduction: The compound can be reduced to undecane using hydrogen gas in the presence of a metal catalyst like palladium on carbon.
Addition Reactions: 2-Undecene, (E)- readily undergoes addition reactions with halogens (e.g., bromine) and hydrogen halides (e.g., hydrogen chloride) to form dihalides and alkyl halides, respectively.
Common Reagents and Conditions:
Oxidation: Peracids, osmium tetroxide, and hydrogen peroxide.
Reduction: Hydrogen gas with palladium on carbon.
Addition: Halogens (bromine, chlorine), hydrogen halides (hydrogen chloride, hydrogen bromide).
Major Products Formed:
Epoxides and Diols: From oxidation reactions.
Undecane: From reduction reactions.
Dihalides and Alkyl Halides: From addition reactions
Wissenschaftliche Forschungsanwendungen
2-Undecene, (E)- has various applications in scientific research, including:
Chemistry: It is used as a starting material for the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: Studies have shown that volatile organic compounds like 2-Undecene, (E)- can influence plant growth and microbial interactions.
Medicine: While not directly used as a drug, its derivatives and related compounds are studied for potential therapeutic applications.
Wirkmechanismus
The mechanism of action of 2-Undecene, (E)- primarily involves its reactivity as an alkene. The double bond in its structure allows it to participate in various chemical reactions, such as addition and oxidation. These reactions often involve the interaction of the double bond with electrophiles or nucleophiles, leading to the formation of new chemical bonds and products. The molecular targets and pathways involved depend on the specific reaction and the reagents used .
Vergleich Mit ähnlichen Verbindungen
2-Undecene, (Z)-: The cis isomer of 2-Undecene, (E)-, where the hydrogen atoms attached to the double-bonded carbons are on the same side.
1-Undecene: An isomer with the double bond at the first carbon position.
3-Undecene: An isomer with the double bond at the third carbon position.
Comparison:
2-Undecene, (E)- vs. 2-Undecene, (Z)-: The trans configuration of 2-Undecene, (E)- results in different physical properties, such as boiling point and density, compared to the cis isomer. The trans isomer is generally more stable due to less steric hindrance.
2-Undecene, (E)- vs. 1-Undecene and 3-Undecene: The position of the double bond affects the reactivity and the types of reactions the compound can undergo. .
Eigenschaften
CAS-Nummer |
2244-02-2 |
|---|---|
Molekularformel |
C11H22 |
Molekulargewicht |
154.29 g/mol |
IUPAC-Name |
(E)-undec-2-ene |
InChI |
InChI=1S/C11H22/c1-3-5-7-9-11-10-8-6-4-2/h3,5H,4,6-11H2,1-2H3/b5-3+ |
InChI-Schlüssel |
JOHIXGUTSXXADV-HWKANZROSA-N |
Isomerische SMILES |
CCCCCCCC/C=C/C |
Kanonische SMILES |
CCCCCCCCC=CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Hydroxy-2-[2-(octyloxy)-2-oxoethyl]butanedioate](/img/structure/B14695971.png)
